2-Methyl-3,4,5-piperidinetriol
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Overview
Description
2-Methyl-3,4,5-piperidinetriol is an organic compound belonging to the class of piperidines. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4,5-piperidinetriol can be achieved through several methods. One common approach involves the reduction of 2-methyl-3,4,5-piperidinedione using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the compound. The reaction is carried out in a hydrogenation reactor with a suitable catalyst, such as palladium on carbon, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,4,5-piperidinetriol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in THF.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-methyl-3,4,5-piperidinedione.
Reduction: Formation of various piperidine derivatives.
Substitution: Formation of N-alkylated piperidines.
Scientific Research Applications
2-Methyl-3,4,5-piperidinetriol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3,4,5-piperidinetriol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit glycosidases, leading to altered carbohydrate metabolism . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-deoxynojirimycin (NMDN): Similar structure with a piperidine ring and hydroxyl groups.
Miglitol: A desoxynojirimycin derivative with similar chemical properties.
Uniqueness
2-Methyl-3,4,5-piperidinetriol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methylpiperidine-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOCYWDJTQRZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(CN1)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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